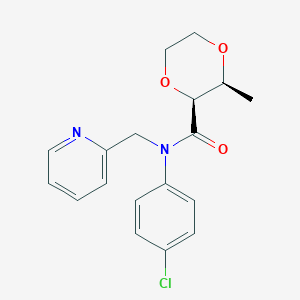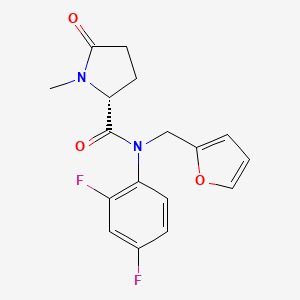![molecular formula C14H18ClNO5S B7353173 2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353173.png)
2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid, also known as CP-544326, is a chemical compound that belongs to the class of cyclopentane carboxylic acids. It is a potent and selective antagonist of the chemokine receptor CCR1, which is involved in the recruitment of immune cells to sites of inflammation. CP-544326 has been the subject of extensive scientific research due to its potential therapeutic applications in various inflammatory and autoimmune diseases.
Mechanism of Action
2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid exerts its pharmacological effects by selectively binding to and inhibiting the chemokine receptor CCR1, which is expressed on the surface of immune cells. By blocking the interaction between CCR1 and its ligands, this compound prevents the recruitment of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce the levels of matrix metalloproteinases, which are enzymes that contribute to tissue damage in inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid is its selectivity for the CCR1 receptor, which reduces the risk of off-target effects. This compound has also been shown to have a good safety profile in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
There are several potential future directions for research on 2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid. One area of interest is the development of more potent and selective CCR1 antagonists, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the potential therapeutic applications of this compound in other inflammatory and autoimmune diseases, such as inflammatory bowel disease and lupus. Finally, the development of novel drug delivery systems may help to overcome the limitations of this compound's short half-life and improve its efficacy in clinical settings.
Synthesis Methods
The synthesis of 2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid involves several steps, starting from the commercially available starting material 5-chloro-2-methoxyaniline. The first step is the reaction of 5-chloro-2-methoxyaniline with cyclopentanone to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine, which is then reacted with 1,3-dibromo-2-propanol to form the bromohydrin. The bromohydrin is then treated with sodium hydride and 2-(tosyloxy)acetic acid to form the final product, this compound.
Scientific Research Applications
2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In preclinical studies, this compound has been shown to effectively inhibit the migration of immune cells to sites of inflammation, leading to a reduction in inflammation and tissue damage. This compound has also been shown to have a beneficial effect on bone erosion in animal models of rheumatoid arthritis.
properties
IUPAC Name |
2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S/c1-21-12-5-3-10(15)8-13(12)22(19,20)16-11-4-2-9(6-11)7-14(17)18/h3,5,8-9,11,16H,2,4,6-7H2,1H3,(H,17,18)/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLLUSCKAAXVME-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4aS,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7353109.png)

![4-[[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]sulfonyl]naphthalene-1-carboxylic acid](/img/structure/B7353120.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one](/img/structure/B7353122.png)
![2-[[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7353123.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7353149.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonamide](/img/structure/B7353151.png)
![2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353160.png)
![2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid](/img/structure/B7353161.png)
![2-[(1S,3R)-3-[(3-chloro-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353182.png)
![2-[(1S,3R)-3-[(4,5-dimethylthiophen-2-yl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353188.png)
![2-[(1S,3R)-3-[(3-methylthiophen-2-yl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353190.png)